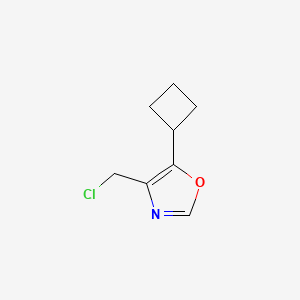

4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(chloromethyl)-5-cyclobutyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-4-7-8(11-5-10-7)6-2-1-3-6/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBGTKDDWAKEAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(N=CO2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1519148-30-1 | |

| Record name | 4-(chloromethyl)-5-cyclobutyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloromethyl 5 Cyclobutyl 1,3 Oxazole

Retrosynthetic Strategies for the 4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole Scaffold

Retrosynthetic analysis of this compound suggests several logical disconnections of the oxazole (B20620) ring, each corresponding to a well-known synthetic strategy. These approaches form the basis for the synthetic methodologies discussed herein. The primary disconnections considered are:

Van Leusen Approach: This strategy disconnects the C4-C5 and O-C5 bonds, leading back to cyclobutanecarboxaldehyde (B128957), a chloromethyl source, and tosylmethyl isocyanide (TosMIC). This is a powerful method for constructing 4,5-disubstituted oxazoles in a one-pot reaction. nih.govmdpi.com

Bredereck-type Approach: This disconnection breaks the N-C4 and O-C5 bonds, identifying an α-haloketone bearing the cyclobutyl moiety and 2-chloroacetamide (B119443) as key precursors. This classical method involves the condensation of an α-haloketone with an amide. ijpsonline.com

Propargylic Amide Cycloisomerization: This approach involves a disconnection of the O-C2 and N-C4 bonds, pointing to a suitably substituted N-propargyl amide as the direct precursor. The cyclization of this intermediate, often catalyzed by transition metals or acids, is a versatile method for generating polysubstituted oxazoles. ijpsonline.comnih.gov

These distinct retrosynthetic pathways highlight the different sets of precursors and reaction conditions that could be employed to achieve the target molecule.

Precursor Synthesis and Functionalization of Cyclobutyl Moieties for Oxazole Annulation

The successful synthesis of this compound is contingent upon the availability of appropriately functionalized cyclobutane (B1203170) precursors. The cyclobutane ring is a common motif in medicinal chemistry and can be synthesized through various methods, including [2+2] cycloadditions and ring expansions. nih.govnih.govresearchgate.net Once the cyclobutane core is formed, it must be functionalized to prepare the specific starting materials required for oxazole ring formation.

Key cyclobutyl precursors include:

Cyclobutanecarboxaldehyde: A necessary reactant for the Van Leusen synthesis. It can be prepared from cyclobutane methanol (B129727) via oxidation or from cyclobutanecarboxylic acid via reduction.

1-Cyclobutylethanone: This ketone can be synthesized via the acylation of cyclobutane or by reacting a cyclobutyl Grignard reagent with an appropriate acetylating agent. It serves as a precursor to the α-haloketone needed for the Bredereck reaction.

α-Halo Cyclobutyl Ketones: For the Bredereck reaction, an α-haloketone such as 2-bromo-1-cyclobutylethan-1-one is required. This can be synthesized by the direct bromination of 1-cyclobutylethanone using reagents like bromine in methanol or N-bromosuccinimide (NBS).

The following table summarizes potential synthetic routes for these key precursors.

| Precursor Name | Starting Material(s) | Key Reagents/Conditions | Expected Outcome |

| Cyclobutanecarboxaldehyde | Cyclobutane Methanol | PCC, CH₂Cl₂ | Oxidation to the aldehyde. |

| 1-Cyclobutylethanone | Cyclobutylmagnesium Bromide | Acetyl Chloride | Formation of the ketone. |

| 2-Bromo-1-cyclobutylethan-1-one | 1-Cyclobutylethanone | Br₂, Methanol | α-bromination of the ketone. |

| Cyclobutanecarbonyl Chloride | Cyclobutanecarboxylic Acid | Thionyl Chloride (SOCl₂) | Conversion of carboxylic acid to acid chloride. |

Direct and Indirect Approaches for Oxazole Ring Formation

With the necessary precursors in hand, several established methodologies can be adapted to construct the this compound ring.

Cyclization Reactions to Construct the 1,3-Oxazole Core

The Van Leusen oxazole synthesis is a highly effective method for creating the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org While the classic reaction yields 5-substituted oxazoles, modified one-pot procedures have been developed to synthesize 4,5-disubstituted oxazoles. nih.govmdpi.comorganic-chemistry.org

For the target molecule, a one-pot reaction could be envisioned using cyclobutanecarboxaldehyde, TosMIC, and a suitable chloromethylating agent in the presence of a base like potassium carbonate. The reaction proceeds through the initial formation of an oxazoline (B21484) intermediate, followed by the elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring. nih.govorganic-chemistry.org The use of an ionic liquid as the solvent has been shown to improve yields and facilitate the reuse of the solvent. mdpi.com

| Reactants | Reagents/Conditions | Product |

| Cyclobutanecarboxaldehyde, Tosylmethyl isocyanide (TosMIC), 1-Bromo-1-chloroethane | K₂CO₃, Ionic Liquid (e.g., [bmim]BF₄), Heat | This compound |

The Bredereck reaction provides a classical and direct route to oxazoles by reacting α-haloketones with amides. ijpsonline.com To synthesize this compound, this method would involve the condensation of an α-halo cyclobutyl ketone with an amide that can provide the C2 and chloromethyl C4 substituents.

A plausible pathway involves reacting 2-bromo-1-cyclobutylethan-1-one with 2-chloroacetamide. The reaction is typically heated, sometimes in the presence of a dehydrating agent. While the traditional Bredereck reaction is used for 2,4-disubstituted oxazoles, careful selection of a functionalized amide and α-haloketone allows for the synthesis of more complex structures.

| Reactants | Reagents/Conditions | Product |

| 2-Bromo-1-cyclobutylethan-1-one, 2-Chloroacetamide | Heat (e.g., Reflux in an inert solvent) | 4-(Chloromethyl)-5-cyclobutyl-2-methyl-1,3-oxazole* |

*Note: This specific reaction would yield the 2-methyl derivative. To obtain the target compound with no substituent at the 2-position, formamide (B127407) would be used instead of 2-chloroacetamide, followed by a separate chloromethylation step, making this a less direct approach for the specified target.

The cycloisomerization of propargylic amides has emerged as a versatile and powerful method for synthesizing polysubstituted oxazoles under mild conditions. ijpsonline.com This reaction is often catalyzed by transition metals (such as gold or copper) or Brønsted/Lewis acids. organic-chemistry.orgnih.govrsc.org The substitution pattern of the resulting oxazole is determined by the structure of the starting propargylic amide.

To construct this compound, a propargylic amide precursor such as N-(1-chloro-3-cyclobutylprop-2-yn-1-yl)formamide would be required. The synthesis of such a precursor could be challenging. The cyclization would likely proceed via a 5-exo-dig pathway, where the amide oxygen attacks the alkyne, leading to the formation of the oxazole ring. nih.gov

| Precursor | Catalyst/Conditions | Product |

| N-(1-Chloro-3-cyclobutylprop-2-yn-1-yl)formamide | Gold(I) or Gold(III) catalyst (e.g., AuCl₃), Inert Solvent | This compound |

Multicomponent Reaction Strategies for Oxazole Assembly

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the assembly of complex molecules like this compound in a single synthetic operation. One of the most prominent MCRs for oxazole synthesis is the Van Leusen reaction. mdpi.comnih.gov This reaction typically involves the condensation of an aldehyde, tosylmethyl isocyanide (TosMIC), and a suitable base to yield a 5-substituted oxazole. mdpi.comnih.gov

For the synthesis of the target molecule, a modified one-pot Van Leusen approach for 4,5-disubstituted oxazoles can be envisioned. nih.gov This strategy would involve the reaction of cyclobutanecarboxaldehyde, tosylmethyl isocyanide (TosMIC), and a chloromethylating agent. Cyclobutanecarboxaldehyde is a commercially available starting material that can also be synthesized by the oxidation of cyclobutylmethanol. chemicalbook.com

A plausible reaction scheme is outlined below:

Scheme 1: Proposed Van Leusen multicomponent synthesis of this compound.

Scheme 1: Proposed Van Leusen multicomponent synthesis of this compound.In this proposed synthesis, the reaction would be initiated by the deprotonation of TosMIC, followed by nucleophilic attack on cyclobutanecarboxaldehyde. The resulting intermediate would then be alkylated by a chloromethylating agent before the final cyclization and elimination of p-toluenesulfinic acid to form the desired oxazole ring. The use of an ionic liquid as the solvent could be beneficial, as it has been shown to improve yields and allow for recycling of the reaction medium in other Van Leusen syntheses of 4,5-disubstituted oxazoles. organic-chemistry.org

| Reactant | Role | Potential Source |

| Cyclobutanecarboxaldehyde | Provides the C5 carbon and the cyclobutyl substituent | Commercially available; synthesized from cyclobutylmethanol chemicalbook.com |

| Tosylmethyl isocyanide (TosMIC) | Provides the C2 and C4 carbons and the nitrogen atom | Commercially available |

| Chloromethylating agent (e.g., 1-chloro-2-isocyanoethane) | Provides the chloromethyl group at the C4 position | Synthetically accessible |

| Base (e.g., K₂CO₃) | Deprotonates TosMIC to initiate the reaction | Standard laboratory reagent |

| Solvent (e.g., Ionic Liquid, THF, Methanol) | Reaction medium | Standard laboratory solvent |

Stereoselective Control in Oxazole Ring Construction

Achieving stereoselective control during the synthesis of substituted oxazoles is a significant challenge, particularly when stereocenters are present on the substituents. In the case of this compound, if a chiral cyclobutyl precursor were used, maintaining its stereochemical integrity would be crucial. The primary methods for inducing stereoselectivity in such syntheses involve the use of chiral auxiliaries. wikipedia.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed. For the synthesis of oxazoles, a chiral auxiliary could be attached to one of the starting materials.

For instance, a chiral auxiliary could be appended to the aldehyde precursor. The steric hindrance and electronic properties of the chiral auxiliary would then influence the approach of the other reactants, favoring the formation of one diastereomer over the other.

| Type of Chiral Auxiliary | Potential Application | Expected Outcome |

| Evans' Oxazolidinones | Acylation of the auxiliary followed by elaboration to a chiral aldehyde precursor. | High diastereoselectivity in subsequent reactions due to the rigid conformation of the acylated auxiliary. researchgate.net |

| Camphorsultams | Used to asymmetrically construct the core oxazoline ring in related syntheses. wikipedia.org | Can provide high levels of asymmetric induction. wikipedia.org |

| Sulfur-based Chiral Auxiliaries | Can be used in various asymmetric transformations leading to chiral precursors. | Superior performance in many cases compared to other auxiliaries. |

While the direct application of chiral auxiliaries to the Van Leusen synthesis of this specific oxazole is not extensively documented, the principles of asymmetric synthesis suggest that such an approach is feasible. Further research would be required to identify the optimal chiral auxiliary and reaction conditions to achieve high levels of stereocontrol.

Strategic Introduction of the Chloromethyl Group at Position 4

The introduction of the chloromethyl group at the C4 position of the oxazole ring is a key synthetic step. There are two primary strategies to achieve this:

Direct Introduction during Ring Formation: As proposed in the multicomponent reaction section, a suitably functionalized isocyanide, such as 1-chloro-2-isocyanoethane, could potentially be used in a modified Van Leusen reaction. This would allow for the direct incorporation of the chloromethyl group at the 4-position during the oxazole ring assembly.

Post-Synthetical Modification: An alternative approach involves the synthesis of a 4-methyl-5-cyclobutyloxazole precursor, followed by a selective chlorination of the methyl group. This two-step process would first involve a standard Van Leusen reaction between cyclobutanecarboxaldehyde and 1-isocyano-1-tosylpropane to install the methyl group at the C4 position. The subsequent chlorination could be achieved using various reagents, such as N-chlorosuccinimide (NCS) under radical initiation conditions.

| Strategy | Key Reagents | Advantages | Potential Challenges |

| Direct Introduction | 1-chloro-2-isocyanoethane, Cyclobutanecarboxaldehyde | Atom-economical, one-pot synthesis. | Availability and reactivity of the chloro-substituted isocyanide. |

| Post-Synthetical Modification | 1-isocyano-1-tosylpropane, Cyclobutanecarboxaldehyde, N-chlorosuccinimide (NCS) | Utilizes more common reagents. | Requires an additional synthetic step; potential for side reactions during chlorination. |

Catalytic Systems and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methodologies. The synthesis of this compound can potentially benefit from such approaches.

Transition metals are powerful catalysts for the formation of heterocyclic rings.

Palladium Catalysis: Palladium catalysts are widely used in cross-coupling reactions. A potential strategy for the synthesis of the 5-cyclobutyl oxazole core could involve a palladium-catalyzed cross-coupling of a 5-halooxazole derivative with a cyclobutylboronic acid or a related organometallic reagent. Subsequent functionalization at the C4 position would then be required.

Copper Catalysis: Copper-catalyzed reactions are well-established for oxazole synthesis. For instance, copper(II) triflate has been used to catalyze the coupling of α-diazoketones with amides to form 2,4-disubstituted oxazoles. ijpsonline.com Adapting this methodology would require the synthesis of a suitable cyclobutyl-containing α-diazoketone.

Gold Catalysis: Gold catalysts have emerged as powerful tools for the cyclization of alkynes. Gold-catalyzed intramolecular cyclization of N-propargylamides is a known method for constructing the oxazole ring. organic-chemistry.orgnih.govresearcher.life A synthetic route starting from a cyclobutyl-substituted propargylamide could be envisioned.

| Catalyst | Reaction Type | Potential Precursors |

| Palladium(0) complexes | Cross-coupling | 5-Bromooxazole, Cyclobutylboronic acid |

| Copper(II) triflate | Coupling of α-diazoketones and amides | Cyclobutyl α-diazoketone, Amide |

| Gold(I) or Gold(III) complexes | Intramolecular cyclization of N-propargylamides | Cyclobutyl-substituted N-propargylamide |

Organocatalysis offers an attractive alternative to metal-based catalysis, often providing milder reaction conditions and avoiding toxic metal residues. Asymmetric organocatalysis could also be a viable route to stereoselective synthesis. For instance, chiral primary amines derived from cinchona alkaloids have been used in the asymmetric addition of oxazole-2(3H)-thiones to α,β-unsaturated ketones, demonstrating the potential for organocatalysis in functionalizing oxazole-related structures with high enantioselectivity. acs.org While not a direct synthesis of the oxazole ring itself, this illustrates the applicability of organocatalysis in creating chiral centers adjacent to the heterocycle.

Metal-free multicomponent reactions, such as the aforementioned Van Leusen synthesis, are also a cornerstone of green chemistry, as they often proceed with high atom economy. mdpi.comnih.gov

Microwave irradiation and ultrasound are energy sources that can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times.

Microwave-Assisted Synthesis: The Van Leusen synthesis of 5-substituted and 4,5-disubstituted oxazoles has been successfully performed under microwave irradiation. nih.govnih.gov This technique can reduce reaction times from hours to minutes and often leads to cleaner reactions with easier work-up. nih.gov Applying microwave assistance to the proposed multicomponent synthesis of this compound could be highly advantageous.

Ultrasound-Induced Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. Ultrasound has been successfully used to promote the synthesis of various heterocyclic compounds, including isoxazolines, in shorter reaction times and with good yields. nih.gov This technique could potentially be applied to various steps in the synthesis of the target oxazole, such as the initial condensation or the final cyclization.

| Technique | Advantages | Applicable Reaction |

| Microwave Irradiation | Rapid heating, shorter reaction times, higher yields, cleaner reactions. nih.gov | Van Leusen multicomponent reaction. nih.govnih.gov |

| Ultrasound | Enhanced reaction rates, improved yields, milder conditions. nih.gov | Various condensation and cyclization steps. nih.gov |

Reactivity and Transformational Chemistry of 4 Chloromethyl 5 Cyclobutyl 1,3 Oxazole

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group (-CH2Cl) renders the benzylic-like carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions.

Amination Reactions for N-Substituted Derivatives

4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole is expected to react with primary and secondary amines to yield the corresponding N-substituted derivatives. This reaction would proceed via a standard SN2 mechanism, wherein the amine's lone pair of electrons attacks the carbon of the chloromethyl group, displacing the chloride ion.

An illustrative, generalized reaction scheme is presented below:

| Reactant 1 | Reactant 2 (Amine) | Product |

| This compound | R1R2NH | 4-((R1R2N)methyl)-5-cyclobutyl-1,3-oxazole + HCl |

| Table 1: Generalized Amination Reaction. R1 and R2 can be hydrogen, alkyl, aryl, or part of a cyclic amine. |

The reaction conditions would typically involve a polar solvent and might require a base to neutralize the hydrochloric acid byproduct. The specific amine used would determine the properties of the resulting N-substituted derivative.

Reactions with Oxygen-Containing Nucleophiles (e.g., Hydrolysis, Etherification)

Reactions with oxygen-containing nucleophiles are also anticipated. Hydrolysis, the reaction with water, would lead to the formation of the corresponding alcohol, (5-cyclobutyl-1,3-oxazol-4-yl)methanol. This reaction might be slow at neutral pH but can be accelerated under basic or acidic conditions.

Etherification, the reaction with an alcohol or an alkoxide, would produce various ethers. For example, reaction with sodium methoxide (B1231860) would yield 4-(methoxymethyl)-5-cyclobutyl-1,3-oxazole.

| Nucleophile | Product | Reaction Type |

| H₂O | (5-cyclobutyl-1,3-oxazol-4-yl)methanol | Hydrolysis |

| ROH (Alcohol) | 4-((alkoxy)methyl)-5-cyclobutyl-1,3-oxazole | Etherification |

| RO⁻ (Alkoxide) | 4-((alkoxy)methyl)-5-cyclobutyl-1,3-oxazole | Etherification |

| Table 2: Expected Reactions with Oxygen-Containing Nucleophiles. |

Thiolation Reactions

Thiolate anions (RS⁻) are excellent nucleophiles and are expected to readily displace the chloride from the chloromethyl group to form thioethers. These reactions are typically carried out under basic conditions to deprotonate the corresponding thiol (RSH).

| Nucleophile | Product |

| RSH (Thiol) / Base | 4-((alkylthio)methyl)-5-cyclobutyl-1,3-oxazole |

| Table 3: General Thiolation Reaction. |

Reactions with Carbon Nucleophiles

A variety of carbon-based nucleophiles can be employed to form new carbon-carbon bonds at the chloromethyl position. For instance, cyanide ions (CN⁻) would lead to the formation of a nitrile, (5-cyclobutyl-1,3-oxazol-4-yl)acetonitrile. Grignard reagents (RMgX) and organolithium reagents (RLi) are also expected to react, although the reaction conditions would need to be carefully controlled to avoid potential side reactions with the oxazole (B20620) ring itself.

| Carbon Nucleophile | Product |

| CN⁻ | (5-cyclobutyl-1,3-oxazol-4-yl)acetonitrile |

| R-MgX | 4-(R-ethyl)-5-cyclobutyl-1,3-oxazole (where R is an alkyl or aryl group) |

| Table 4: Illustrative Reactions with Carbon Nucleophiles. |

Cross-Coupling Reactions Utilizing the Chloromethyl Group

While less common than for aryl halides, the chloromethyl group can potentially participate in certain cross-coupling reactions, acting as an electrophilic partner.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. While typically employed with aryl or vinyl halides, modifications of this reaction can allow for the coupling of benzylic halides. It is plausible that under specific palladium-catalyzed conditions, this compound could be coupled with a boronic acid (RB(OH)₂) to form a new C-C bond.

A hypothetical Suzuki-Miyaura coupling reaction is shown below:

| Electrophile | Coupling Partner | Catalyst/Base | Product |

| This compound | R-B(OH)₂ | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | 4-(R-methyl)-5-cyclobutyl-1,3-oxazole |

| Table 5: Hypothetical Suzuki-Miyaura Coupling Reaction. |

The success of such a reaction would be highly dependent on the choice of catalyst, ligand, base, and solvent system.

Heck and Sonogashira Coupling Variations

The chloromethyl group at the 4-position of the oxazole ring, while not a typical aryl or vinyl halide used in standard Heck and Sonogashira reactions, can potentially participate in variations of these coupling reactions, particularly after conversion to a more suitable derivative. mdpi.commdpi.com The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org Similarly, the Heck reaction facilitates the vinylation or arylation of olefins. mdpi.com

For this compound to undergo these transformations, the chloromethyl group would likely need to be converted into a more reactive species, such as an organometallic reagent. Alternatively, palladium-catalyzed coupling reactions involving benzylic halides can be employed.

Heck Reaction Analogue:

In a hypothetical Heck-type reaction, the this compound could be coupled with various olefins in the presence of a palladium catalyst and a base. The reaction would proceed via oxidative addition of the C-Cl bond to the palladium(0) catalyst, followed by olefin insertion and β-hydride elimination to yield the coupled product.

Table 1: Hypothetical Heck Coupling of a this compound Derivative with Alkenes

| Entry | Alkene | Catalyst | Base | Solvent | Yield (%) |

| 1 | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 75 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 82 |

| 3 | Cyclohexene | Pd(dba)₂/XPhos | Cs₂CO₃ | Toluene | 68 |

Sonogashira Coupling Analogue:

For a Sonogashira-type coupling, the chloromethyl group could be transformed into a more suitable coupling partner, or specialized conditions could be employed. The coupling with terminal alkynes would furnish 4-alkynyl-5-cyclobutyl-1,3-oxazoles, which are versatile intermediates for further synthetic manipulations. chemrxiv.org The use of a copper co-catalyst is typical, although copper-free variations have been developed to prevent the formation of alkyne homocoupling products. wikipedia.org

Table 2: Hypothetical Sonogashira Coupling of a this compound Derivative with Terminal Alkynes

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 88 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 91 |

| 3 | 1-Heptyne | Pd(OAc)₂/dppf | CuI | DIPA | Toluene | 79 |

Buchwald-Hartwig Amination Analogues

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. mdpi.com This reaction typically involves the coupling of an aryl or vinyl halide with an amine in the presence of a palladium catalyst and a strong base. beilstein-journals.org Similar to the Heck and Sonogashira reactions, the direct amination of the chloromethyl group in this compound would represent a variation of the classical Buchwald-Hartwig reaction.

This transformation would provide a direct route to 4-(aminomethyl)-5-cyclobutyl-1,3-oxazoles, which are valuable building blocks in medicinal chemistry. The reaction would likely proceed through a catalytic cycle involving oxidative addition of the C-Cl bond to the palladium(0) complex, followed by coordination of the amine and reductive elimination of the desired product. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and suppressing side reactions.

Table 3: Hypothetical Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 92 |

| 2 | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 85 |

| 3 | Benzylamine | PdCl₂(dppf) | - | Cs₂CO₃ | THF | 89 |

Intramolecular Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems

The structure of this compound offers opportunities for intramolecular cyclization and annulation reactions to construct more complex, fused heterocyclic systems. mdpi.com These reactions can be triggered by various stimuli, including Lewis acids, bases, or transition metal catalysts. researchgate.netnih.gov

For instance, treatment with a Lewis acid could promote an intramolecular Friedel-Crafts-type reaction if an appropriate aromatic ring is present in a tethered substituent. Alternatively, if the chloromethyl group is first converted to a nucleophilic species, it could undergo intramolecular cyclization onto an electrophilic site within the molecule. Annulation reactions, such as formal [4+2] cycloadditions, could also be envisioned, where the oxazole ring or a substituent acts as a diene or dienophile. organic-chemistry.org Such strategies could lead to the formation of novel polycyclic structures with potential biological activity. beilstein-journals.org

Electrophilic and Radical Functionalization of the Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle, and its reactivity towards electrophilic and radical species is influenced by the electron-donating oxygen atom and the electron-withdrawing nitrogen atom. wikipedia.org Generally, electrophilic substitution on the oxazole ring is challenging but can be facilitated by the presence of activating groups. pharmaguideline.com The most likely position for electrophilic attack is the C4 position, followed by C5 and then C2. pharmaguideline.com However, in this compound, the C4 and C5 positions are already substituted. Therefore, electrophilic functionalization would likely target the C2 position, though this is generally the least reactive site. pharmaguideline.com

Radical functionalization, on the other hand, can offer alternative pathways for introducing substituents onto the oxazole ring. Reactions involving radical species can be less sensitive to the electronic nature of the ring and may allow for functionalization at positions that are inaccessible through electrophilic substitution.

Chemical Transformations Involving the Cyclobutyl Substituent

The cyclobutyl group attached to the C5 position of the oxazole ring is another site for chemical modification. researchgate.netrsc.org The inherent ring strain of the four-membered ring can be exploited in various chemical transformations. acs.orgnih.gov

The cyclobutyl ring can be functionalized through various C-H activation strategies or by introducing functional groups via radical reactions. organic-chemistry.org For example, transition metal-catalyzed cross-coupling reactions have been developed for the introduction of cyclobutyl moieties onto other molecules, and these methodologies could potentially be adapted for the further functionalization of the existing cyclobutyl ring. researchgate.netrsc.orgacs.org Derivatization of the cyclobutyl ring could be used to modulate the physicochemical properties of the parent molecule, such as its lipophilicity and metabolic stability.

Under certain conditions, the strained cyclobutyl ring can undergo ring-opening reactions. rsc.orgic.ac.ukchemistryviews.org These reactions can be initiated by heat, light, or chemical reagents. rsc.orgresearchgate.net For example, in the presence of a suitable catalyst, the cyclobutyl ring could undergo ring-opening to form a linear alkyl chain or participate in rearrangement reactions to yield larger ring systems. The specific outcome of such a reaction would depend on the reaction conditions and the nature of any other reagents present. chemistryviews.org

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Positional and Connectivity Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, the precise arrangement of atoms and their bonding relationships within 4-(chloromethyl)-5-cyclobutyl-1,3-oxazole can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the following proton signals are anticipated:

Oxazole (B20620) Ring Proton: A singlet in the downfield region, typically between δ 7.5 and 8.5 ppm, corresponding to the proton at the C2 position of the oxazole ring.

Chloromethyl Protons (-CH₂Cl): A singlet appearing further downfield than typical alkyl protons due to the deshielding effect of the adjacent chlorine atom, expected in the range of δ 4.5-5.0 ppm.

Cyclobutyl Protons: A set of complex multiplets in the upfield region (δ 1.8-3.5 ppm) arising from the methine proton and the methylene (B1212753) protons of the cyclobutyl ring. The methine proton, being attached to the oxazole ring, will be the most downfield of this group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The expected chemical shifts for this compound are:

Oxazole Ring Carbons: Three distinct signals are expected for the oxazole ring carbons. The C2 carbon will appear around δ 150-160 ppm, while the C4 and C5 carbons will resonate at approximately δ 130-145 ppm.

Chloromethyl Carbon (-CH₂Cl): A signal in the range of δ 40-50 ppm.

Cyclobutyl Carbons: Signals for the methine and methylene carbons of the cyclobutyl ring will be observed in the upfield region, typically between δ 20 and 40 ppm.

2D-NMR Spectroscopy: To definitively assign these signals and confirm the connectivity, 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY: This experiment would show correlations between adjacent protons, for instance, between the methine and methylene protons within the cyclobutyl ring.

HSQC: This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

HMBC: This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for confirming the structure would include the correlation between the chloromethyl protons and the C4 carbon of the oxazole ring, and the correlation between the cyclobutyl methine proton and the C5 carbon of the oxazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | 7.5 - 8.5 | 150 - 160 |

| C4 | - | 130 - 145 |

| C5 | - | 130 - 145 |

| -CH₂Cl | 4.5 - 5.0 | 40 - 50 |

| Cyclobutyl-CH | 3.0 - 3.5 | 30 - 40 |

| Cyclobutyl-CH₂ | 1.8 - 2.5 | 20 - 30 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₁₀ClNO), HRMS provides a precise mass measurement that can confirm its molecular formula.

The expected monoisotopic mass of this compound is 171.04509 Da. uni.lu An HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a protonated molecule ([M+H]⁺) at m/z 172.05237. uni.lu The high resolution of the instrument allows for the differentiation of this mass from other possible elemental compositions.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information. Common fragmentation pathways for this molecule might include the loss of a chlorine atom, the cleavage of the chloromethyl group, or the fragmentation of the cyclobutyl ring.

Table 2: Predicted Adducts for this compound in HRMS

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 172.05237 |

| [M+Na]⁺ | 194.03431 |

| [M+K]⁺ | 210.00825 |

| [M-H]⁻ | 170.03781 |

Data sourced from PubChem. uni.lu

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following groups:

C=N and C=C Stretching: The oxazole ring will exhibit characteristic stretching vibrations in the region of 1650-1500 cm⁻¹.

C-O-C Stretching: The ether-like C-O-C bond within the oxazole ring will show a strong absorption band, typically in the 1250-1050 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching from the oxazole ring proton may be observed around 3100 cm⁻¹, while aliphatic C-H stretching from the cyclobutyl and chloromethyl groups will appear just below 3000 cm⁻¹.

C-Cl Stretching: A distinct absorption band for the carbon-chlorine bond is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N and C=C Stretch (Oxazole) | 1500 - 1650 |

| C-O-C Stretch (Oxazole) | 1050 - 1250 |

| C-Cl Stretch | 600 - 800 |

Chromatographic Techniques (GC-MS, LC-MS, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for monitoring the progress of the reaction that produces it.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of a sample. By using a suitable stationary phase (e.g., C18) and mobile phase, a single sharp peak in the chromatogram would indicate a high degree of purity. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like this oxazole derivative, GC-MS can be used for both separation and identification. The gas chromatogram provides purity information, while the mass spectrum of the eluting peak can confirm the identity of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This is particularly useful for monitoring reaction progress, as it can identify the starting materials, intermediates, and the final product within a complex reaction mixture.

These chromatographic methods are crucial for ensuring the quality and integrity of the synthesized this compound for any subsequent applications.

Computational and Theoretical Investigations of 4 Chloromethyl 5 Cyclobutyl 1,3 Oxazole

Quantum Chemical Calculation Methods (Ab Initio and Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in studying the properties of oxazole (B20620) derivatives. irjweb.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with basis sets like 6-311++G(d,p), is a common and reliable method for these analyses. irjweb.comresearchgate.net Such calculations allow for the prediction of molecular geometry, electronic structure, and various chemical reactivity parameters, providing insights that complement experimental findings. irjweb.commdpi.com

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For 4-(chloromethyl)-5-cyclobutyl-1,3-oxazole, these calculations reveal key structural features.

The 1,3-oxazole ring is an aromatic heterocycle and is expected to be largely planar. irjweb.com The attached cyclobutyl and chloromethyl groups, however, introduce conformational flexibility. The cyclobutyl ring is known for its puckered conformation, which minimizes ring strain. Theoretical calculations can determine the precise pucker angle and the rotational barrier between different conformations. The orientation of the cyclobutyl ring relative to the oxazole plane and the rotational conformation of the chloromethyl group are also determined through these energy calculations.

Table 1: Predicted Geometrical Parameters for Oxazole Derivatives from DFT Calculations Note: Data is based on analogous oxazole structures calculated using the B3LYP method. Specific values for the title compound may vary.

| Parameter | Description | Typical Value |

| Oxazole Ring | ||

| O1-C2 Bond Length | Length of the Oxygen-Carbon bond | ~1.37 Å |

| N3-C4 Bond Length | Length of the Nitrogen-Carbon bond | ~1.39 Å |

| C4-C5 Bond Angle | Angle within the oxazole ring | ~106° |

| O1-C5-C4-N3 Dihedral Angle | Angle defining the planarity of the ring | ~0° |

| Cyclobutyl Ring | ||

| C-C-C Bond Angle | Internal angle of the puckered ring | ~88° |

| Pucker Angle | Dihedral angle defining the ring pucker | ~35° |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich oxazole ring system. The LUMO, conversely, is likely distributed over the chloromethyl group, particularly the antibonding σ* orbital of the C-Cl bond, making this site susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. irjweb.com A smaller energy gap suggests that the molecule is more easily excited and therefore more chemically reactive. nih.gov DFT calculations for similar chloromethyl-oxazole derivatives show an energy gap that indicates significant reactivity. irjweb.comsmolecule.com

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors Note: Values are representative for similar oxazole derivatives calculated with DFT/B3LYP methods and may differ for the specific title compound.

| Parameter | Symbol | Typical Calculated Value (eV) | Description |

| HOMO Energy | EHOMO | -7.1 to -7.4 | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | -0.8 to -1.2 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap | ΔE | 4.8 to 5.2 | Indicator of chemical reactivity and stability |

| Hardness | η | 2.4 to 2.6 | Resistance to change in electron configuration |

| Electronegativity | χ | 3.9 to 4.3 | Power to attract electrons |

| Electrophilicity Index | ω | 3.1 to 3.6 | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.net The MEP map illustrates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In the MEP map of this compound, the most negative potential (typically colored red) is expected to be concentrated around the electronegative nitrogen and oxygen atoms of the oxazole ring. nih.gov Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms and, significantly, the carbon atom of the chloromethyl group. This positive potential on the CH2Cl carbon highlights its electrophilic nature and its vulnerability to attack by nucleophiles. smolecule.com

Computational methods can accurately predict these values. For chloromethyl oxazole derivatives, calculations show a substantial dipole moment, indicating significant molecular polarity. smolecule.com This polarity is largely due to the presence of the electronegative heteroatoms (O, N) in the oxazole ring and the chlorine atom. The calculated dipole moment for related chloromethyl oxazoles in a solvent like dichloromethane (B109758) ranges from 5.4 to 5.7 Debye. smolecule.com

Mechanistic Studies of Reactions Involving this compound

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions, including identifying intermediates and characterizing transition states.

The chloromethyl group attached to the oxazole ring is a prime site for bimolecular nucleophilic substitution (SN2) reactions. smolecule.com In this type of reaction, a nucleophile attacks the electrophilic carbon atom, and the chloride ion is displaced as a leaving group in a single, concerted step. masterorganicchemistry.com

Computational chemistry can model this entire process. By calculating the potential energy surface for the reaction, a transition state (TS) can be located. The transition state is the highest energy point along the reaction coordinate and represents the barrier that must be overcome for the reaction to proceed. youtube.com For an SN2 reaction, the transition state is characterized by a trigonal bipyramidal geometry at the central carbon, where the nucleophile and the leaving group are partially bonded at opposite (180°) positions. masterorganicchemistry.comnih.gov

Calculations can determine the activation energy of the reaction, which is the energy difference between the reactants and the transition state. nih.gov For nucleophilic substitutions at similar chloromethyl sites, activation energies typically range from 40 to 80 kJ/mol, depending on the specific nucleophile and solvent conditions. smolecule.com These theoretical studies provide a detailed understanding of the reaction's feasibility and kinetics. mdpi.com

Reaction Pathway Elucidation for Cyclization and Coupling Reactions

The synthesis of the 1,3-oxazole ring is a cornerstone of heterocyclic chemistry, with several established methods that are amenable to theoretical investigation. Computational studies are instrumental in mapping the potential energy surfaces of these reactions, identifying transition states, and calculating activation energies, thereby clarifying the most probable reaction pathways.

Common synthetic routes to substituted oxazoles like this compound include:

Robinson-Gabriel Synthesis: This method involves the cyclization and subsequent dehydration of an α-acylamino ketone. pharmaguideline.com Theoretical models can be used to study the energetics of the cyclization step and the mechanism of dehydration under various acidic conditions. ijpsonline.com For the target molecule, this would involve a precursor like 2-(chloroacetamido)-1-cyclobutyl-ethan-1-one.

van Leusen Reaction: This reaction synthesizes 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC). ijpsonline.com DFT calculations can elucidate the multi-step mechanism, which involves the formation of an oxazoline (B21484) intermediate followed by the elimination of toluenesulfinic acid.

Bredereck Reaction: This approach utilizes α-haloketones and amides to form 2,4-disubstituted oxazoles. ijpsonline.com

Computational analysis of these pathways helps in optimizing reaction conditions, such as temperature and catalysts, and in predicting the feasibility of synthesizing novel derivatives. For instance, theoretical studies can model the transition states and intermediates involved in the cyclization process, providing insights that are difficult to obtain through experimental means alone. ijpsonline.com

Prediction of Chemical Reactivity and Selectivity Parameters

The reactivity of this compound is governed by the electronic properties of the oxazole ring and its substituents. DFT calculations are frequently employed to compute a range of molecular properties and reactivity descriptors that predict how the molecule will interact with other reagents. irjweb.comresearchgate.net These parameters are derived from Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Global Chemical Hardness and Softness

Global chemical hardness (η) and its inverse, softness (S), are key indicators of a molecule's stability and reactivity. researchgate.net Hardness is defined as the resistance to a change in electron distribution or charge transfer. A molecule with a large HOMO-LUMO energy gap (ΔE) is considered hard, indicating high kinetic stability and low reactivity. Conversely, a molecule with a small energy gap is considered soft, implying higher reactivity. ijarset.com

The relationships are defined as:

Hardness (η) ≈ (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

DFT studies on various oxazole derivatives have shown that the HOMO-LUMO gap, and thus the hardness, can be tuned by the substituents on the ring. irjweb.com Molecules with low hardness values are generally more reactive. irjweb.com

Table 1: Illustrative Reactivity Parameters for an Oxazole Derivative This table presents example values based on published DFT calculations for similar heterocyclic compounds to illustrate the concepts. irjweb.comijarset.com

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -5.65 |

| LUMO Energy | ELUMO | - | -0.81 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.84 |

| Global Hardness | η | (ELUMO - EHOMO)/2 | 2.42 |

| Global Softness | S | 1/η | 0.41 |

Electrophilicity and Nucleophilicity Indices

The sites of electrophilic and nucleophilic attack on the oxazole ring can be predicted by analyzing local reactivity descriptors and the molecular electrostatic potential (MEP). irjweb.com

Electrophilicity Index (ω): This parameter measures the ability of a molecule to accept electrons. It is calculated using the chemical potential (μ) and hardness (η): ω = μ² / (2η) , where μ ≈ (EHOMO + ELUMO) / 2 . A higher electrophilicity index indicates a greater capacity to act as an electrophile. ijarset.comelixirpublishers.com

Nucleophilicity: The nucleophilic and electrophilic character of different atoms within the molecule can be determined using condensed Fukui functions or by examining the MEP map. researchgate.net For the oxazole ring, computational and experimental evidence consistently shows:

Electrophilic attack preferentially occurs at the C5 position, which is typically the most electron-rich carbon. tandfonline.comwikipedia.orgchempedia.info The presence of the electron-donating cyclobutyl group at C5 in the target molecule would further enhance its reactivity towards electrophiles at this site.

Nucleophilic attack is favored at the C2 position, which is the most electron-deficient carbon due to its proximity to both the oxygen and nitrogen atoms. pharmaguideline.comtandfonline.com

The chloromethyl group at the C4 position introduces an additional, highly reactive electrophilic site. The carbon atom bonded to the chlorine is susceptible to nucleophilic substitution (SN2) reactions, which is a common pathway for functionalizing such molecules.

The MEP provides a visual representation of charge distribution, where red regions (negative potential) indicate likely sites for electrophilic attack, and blue regions (positive potential) indicate sites for nucleophilic attack. irjweb.com

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Oxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. wisdomlib.org For oxazole derivatives, which exhibit a wide range of biological activities including anticancer, antifungal, and antibacterial properties, QSAR is a valuable tool in drug design. najah.edusemanticscholar.org

A typical QSAR study involves:

Dataset Assembly: A series of oxazole derivatives with known biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can include constitutional, topological, geometric (3D), and electronic properties. wisdomlib.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that links the descriptors to the observed activity. wisdomlib.orgnih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.govnih.gov

Studies on various oxazole classes have identified key descriptors that influence their activity. For instance, a QSAR study on benzoxazole (B165842) derivatives as antifungal agents found that topological and connectivity descriptors were significant for modeling their activity. wisdomlib.org In another study on oxadiazole inhibitors, 3D-QSAR models highlighted the importance of hydrophobic and hydrogen-bonding features for potent inhibition. nih.gov

For a compound like this compound, a QSAR model could be developed to predict its potential efficacy within a specific class of therapeutic agents (e.g., tubulin inhibitors or kinase inhibitors) by comparing its calculated descriptors to those of a well-established dataset. nih.govresearchgate.net This in silico screening helps prioritize which novel compounds are most promising for synthesis and further testing. wisdomlib.org

Table 2: Example of a Dataset Structure for a QSAR Study of Oxazole Derivatives

| Compound | Substituent R1 | Substituent R2 | Molecular Weight (MW) | LogP | pIC₅₀ (Activity) |

| Oxazole 1 | -H | -CH₃ | 83.09 | 0.45 | 5.2 |

| Oxazole 2 | -Phenyl | -CH₃ | 159.19 | 2.15 | 6.8 |

| Oxazole 3 | -Phenyl | -CF₃ | 213.16 | 2.90 | 7.1 |

| Target | -CH₂Cl | -Cyclobutyl | 185.65 | 2.50 | (Predicted) |

Role of 4 Chloromethyl 5 Cyclobutyl 1,3 Oxazole As a Versatile Chemical Building Block and Synthetic Intermediate

Strategic Precursor for the Synthesis of Complex Oxazole-Based Scaffolds

The primary utility of 4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole as a synthetic intermediate stems from the reactivity of the chloromethyl group. This functional group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity allows for the straightforward introduction of various substituents at the C4-methylene position, thereby serving as a linchpin for the construction of more elaborate oxazole-based structures.

The general synthetic strategies for producing substituted oxazoles often involve multi-step sequences. For instance, the Van Leusen oxazole (B20620) synthesis is a powerful method for constructing the oxazole ring itself from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgresearchgate.net A plausible synthetic route to the title compound would involve a variation of such established methods, designed to incorporate the specific cyclobutyl and chloromethyl functionalities.

Once obtained, the 4-(chloromethyl) group can be displaced by a variety of nucleophiles. Analogous 2-(halomethyl)-4,5-diaryloxazoles have been shown to be effective scaffolds for synthetic elaboration. nih.gov These compounds react with amines, alkoxides, thiolates, and stabilized carbanions to afford a diverse range of derivatives. nih.gov This reactivity profile is directly applicable to this compound, enabling the synthesis of complex molecules with tailored properties. For example, reaction with primary or secondary amines would yield aminomethyl-substituted oxazoles, while reaction with thiols would lead to the corresponding thiomethyl derivatives.

Table 1: Representative Nucleophilic Substitution Reactions on Analogous Chloromethyl Oxazoles

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Cyclohexylamine | 4-(Cyclohexylaminomethyl)-5-cyclobutyl-1,3-oxazole |

| Alcohol/Alkoxide | Sodium Methoxide (B1231860) | 4-(Methoxymethyl)-5-cyclobutyl-1,3-oxazole |

| Thiol/Thiolate | Sodium Thiophenoxide | 4-(Phenylthiomethyl)-5-cyclobutyl-1,3-oxazole |

These transformations highlight the role of this compound as a foundational unit for building molecular complexity.

Application in the Construction of Advanced Organic Materials

The oxazole moiety is not only important in biologically active molecules but also in the field of materials science. numberanalytics.com Oxazole-containing polymers have been investigated for their potential in applications such as high-performance coatings, adhesives, and optoelectronic materials due to their thermal stability and unique optical properties. ontosight.ai The incorporation of oxazole rings into a polymer backbone can significantly influence the material's final characteristics. ontosight.ai

The chloromethyl group of this compound provides a convenient anchor point for polymerization or for grafting the oxazole unit onto existing polymer chains. For example, it could be used as an initiator in certain types of polymerization reactions or undergo substitution reactions with functionalized polymers. Furthermore, oxazole derivatives can act as ligands for transition metal catalysts used in polymerization. mdpi.comresearchgate.net By modifying the substituents on the oxazole ring, the electronic and steric properties of the ligand can be tuned, which in turn influences the catalytic activity and the properties of the resulting polymers. researchgate.net The cyclobutyl group in this compound could offer specific steric influences in such applications.

Derivatization for the Generation of Diverse Chemical Libraries

Chemical libraries, which are large collections of distinct compounds, are essential tools in drug discovery and chemical biology for screening against biological targets. The generation of these libraries often relies on diversity-oriented synthesis (DOS), where simple starting materials are converted into a wide array of structurally diverse molecules. researchgate.net

The reactive nature of the chloromethyl group makes this compound an excellent substrate for the rapid generation of focused chemical libraries. acs.org Through parallel synthesis techniques, this single precursor can be reacted with a large set of nucleophiles (e.g., a library of amines, thiols, or phenols) in a multi-well format. chemrxiv.org Each reaction would yield a unique oxazole derivative, differing in the substituent attached to the C4-methylene group. This approach allows for the efficient creation of hundreds or thousands of related compounds, which can then be screened for biological activity. This strategy is highly valuable for structure-activity relationship (SAR) studies, where systematic changes in a molecule's structure are correlated with changes in its biological effects.

Table 2: Exemplar Library Generation from this compound

| Input Library (Nucleophiles) | General Product Structure | Potential Applications |

|---|---|---|

| Primary & Secondary Amines | 4-(Aminomethyl)-5-cyclobutyl-1,3-oxazoles | Medicinal Chemistry Screening |

| Substituted Phenols | 4-(Phenoxymethyl)-5-cyclobutyl-1,3-oxazoles | Agrochemical and Pharmaceutical Research |

Utility in the Synthesis of Peptidomimetics and Macrocyclic Structures Incorporating Heterocycles

Peptides are crucial biological molecules, but their therapeutic use can be limited by poor stability and bioavailability. mdpi.com Peptidomimetics are molecules that mimic the structure and function of peptides but with improved pharmacological properties. mdpi.com The incorporation of heterocyclic rings, such as oxazole, into a peptide backbone is a common strategy to create more rigid and stable structures. acs.orgnih.govacs.org

These oxazole-containing building blocks are particularly useful in the construction of macrocyclic structures. acs.orgnih.gov Macrocyclization is a key strategy in drug design to improve binding affinity and metabolic stability. nih.gov The synthesis of these complex structures often involves the coupling of orthogonally protected building blocks, and the functional handles derived from the chloromethyl group are ideal for such coupling reactions. acs.orgnih.govacs.org

Development of New Synthetic Routes to Diverse Organic Molecules via the Oxazole Core

Beyond acting as a scaffold for derivatization, the oxazole ring itself can participate in chemical transformations that lead to other heterocyclic systems. Oxazoles can function as azadienes in Diels-Alder reactions, which is a powerful tool for the synthesis of pyridines and furans. clockss.org While the reactivity in such cycloadditions is highly dependent on the substituents on the oxazole ring, this potential reaction pathway opens up avenues for creating a completely different class of molecules starting from an oxazole precursor.

The primary role of this compound in developing new synthetic routes, however, lies in its ability to serve as a versatile platform. The chloromethyl group allows for the introduction of a wide variety of functional groups. These newly introduced groups can then undergo further reactions, leading to a cascade of synthetic possibilities. For example, conversion of the chloromethyl group to an aldehyde would provide an entry point for Wittig-type reactions, aldol (B89426) condensations, or reductive aminations, significantly expanding the range of accessible molecular structures. The stability of the oxazole ring under many reaction conditions makes it an excellent core on which to perform these chemical elaborations. lifechemicals.com

Future Research Directions and Unexplored Reactivity of 4 Chloromethyl 5 Cyclobutyl 1,3 Oxazole

Discovery of Novel and More Efficient Synthetic Pathways

The classical syntheses of polysubstituted oxazoles, while foundational, often involve multiple steps, harsh reaction conditions, or limited substrate scope. Future research should prioritize the development of more efficient and sustainable methods for the synthesis of 4-(chloromethyl)-5-cyclobutyl-1,3-oxazole.

Modern synthetic strategies offer promising avenues. For instance, copper-catalyzed tandem oxidative cyclization presents a highly efficient method for obtaining polysubstituted oxazoles from readily available starting materials under mild conditions. nih.gov Another innovative approach is the visible light-induced synthesis from diazo compounds, which avoids the need for transition metals and harsh oxidants. rsc.org Furthermore, the direct synthesis from carboxylic acids and isocyanides is a highly efficient and expedient method for creating 4,5-disubstituted oxazoles. acs.orgnih.gov

A comparative analysis of a potential novel pathway against a classical approach is presented below:

| Feature | Classical Synthesis (e.g., Robinson-Gabriel) | Proposed Novel Pathway (e.g., Copper-Catalyzed) |

| Starting Materials | α-acylamino ketones | Simple amides and ketones |

| Reaction Conditions | Often requires strong dehydrating agents and high temperatures | Mild conditions, often at room temperature |

| Atom Economy | Moderate | High |

| Step Economy | Often multi-step | Can be a one-pot reaction |

| Environmental Impact | Can generate significant waste | More environmentally benign |

By exploring these modern synthetic routes, the accessibility of this compound could be significantly enhanced, thereby facilitating its broader investigation.

Exploration of Unconventional Reaction Conditions and Catalytic Systems

The application of unconventional reaction conditions and novel catalytic systems could unlock new reactivity and improve the efficiency of reactions involving this compound. Microwave-assisted organic synthesis, for example, has been shown to accelerate the synthesis of oxazoles, often leading to higher yields and shorter reaction times. nih.gov

Future investigations could explore the use of:

Photoredox Catalysis: This strategy could enable novel transformations of the oxazole (B20620) core or the substituents under mild conditions using visible light.

Sonochemistry: The use of ultrasound could enhance reaction rates and yields, particularly in heterogeneous reaction systems.

Novel Organocatalysis: The development of new organocatalysts could provide enantioselective routes to chiral derivatives of the target molecule.

The table below outlines potential research avenues in this area:

| Technology | Potential Application to this compound | Expected Advantages |

| Microwave Irradiation | Synthesis of the oxazole ring and derivatization reactions. | Reduced reaction times, improved yields, and enhanced reaction control. |

| Photoredox Catalysis | C-H functionalization of the cyclobutyl ring or coupling reactions at the oxazole core. | Mild reaction conditions, high functional group tolerance, and access to novel reactivity. |

| Flow Chemistry | Scale-up of the synthesis and safe handling of reactive intermediates. | Improved safety, scalability, and process control. durham.ac.ukacs.orgacs.orgrsc.orgnih.gov |

Advanced Derivatization Strategies for Broader Chemical Space Exploration

The 4-(chloromethyl) group is a key functional handle for the derivatization of the parent molecule. This group is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. Research on related 2-(halomethyl)oxazoles has demonstrated their utility as scaffolds for synthetic elaboration with various nucleophiles, including amines, thiols, and alkoxides. nih.gov

Future derivatization strategies could focus on:

Palladium-Catalyzed Cross-Coupling Reactions: To introduce aryl, heteroaryl, or vinyl groups at the C2 position of the oxazole ring.

Click Chemistry: For the efficient and modular synthesis of more complex architectures.

Multicomponent Reactions: To rapidly build molecular complexity in a single step.

A hypothetical exploration of the chemical space through derivatization of the chloromethyl group is presented below:

| Nucleophile | Resulting Functional Group | Potential Application Area |

| Sodium Azide | Azidomethyl | Precursor for triazoles (via click chemistry), amines. |

| Potassium Thioacetate | Acetylthiomethyl | Precursor for thiols, disulfides. |

| Morpholine | Morpholinomethyl | Biologically active amines. |

| Sodium Phenoxide | Phenoxymethyl | Ethers with potential biological activity. |

Integration into Automated Synthesis and Continuous Flow Chemistry Platforms

To accelerate the discovery of new derivatives of this compound, the integration of its synthesis and derivatization into automated platforms is crucial. Fully automated continuous flow synthesis has been successfully applied to the production of 4,5-disubstituted oxazoles, enabling the rapid generation of compound libraries with high purity. durham.ac.ukacs.orgacs.orgnih.gov

The benefits of adopting these technologies include:

High-Throughput Synthesis: Rapidly generate a large number of analogs for screening.

Improved Reproducibility and Scalability: Ensure consistent product quality and facilitate scale-up. rsc.org

Enhanced Safety: Minimize handling of hazardous reagents and intermediates.

A proposed workflow for an automated synthesis platform is as follows:

| Step | Platform | Objective |

| 1. Synthesis | Continuous Flow Reactor | Scalable and safe production of the core molecule. |

| 2. Derivatization | Automated Liquid Handler | High-throughput derivatization with a library of nucleophiles. |

| 3. Purification | Automated Flash Chromatography | Rapid purification of the resulting compound library. |

| 4. Analysis | LC-MS/NMR | High-throughput characterization and purity assessment. |

Synergistic Approaches Combining Experimental and Computational Studies to Unravel Complex Reactivity

A synergistic approach that combines experimental work with computational modeling can provide deeper insights into the reactivity and properties of this compound and its derivatives. Density Functional Theory (DFT) calculations, for instance, can be employed to predict reaction mechanisms, rationalize observed regioselectivity, and guide the design of new experiments.

Future research in this area could involve:

Predicting Reaction Outcomes: Using computational models to predict the most favorable sites for electrophilic or nucleophilic attack on the oxazole ring.

Understanding Reaction Mechanisms: Elucidating the transition states and intermediates of key reactions to optimize conditions.

In Silico Screening: Virtually screening libraries of potential derivatives for desired electronic or steric properties before their synthesis.

The following table illustrates how computational and experimental approaches can be combined:

| Research Question | Experimental Approach | Computational Approach |

| Regioselectivity of Electrophilic Aromatic Substitution | Reaction of the oxazole with various electrophiles and analysis of the product distribution. | Calculation of Fukui indices and electrostatic potential maps to predict the most reactive sites. |

| Mechanism of a Novel Cyclization Reaction | Kinetic studies and trapping of intermediates. | DFT calculations to map the potential energy surface and identify transition states. |

| Design of Derivatives with Specific Electronic Properties | Synthesis and characterization of a series of derivatives with different substituents. | Calculation of HOMO/LUMO energies and other electronic descriptors to guide substituent choice. |

By embracing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of novel and functional molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole, and how do reaction variables influence yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving chlorinated intermediates. For example, oxazole derivatives are often prepared by reacting cyclobutyl carbonyl precursors with hydroxylamine derivatives under alkaline conditions, followed by chlorination using reagents like phosphorus pentachloride (PCl₅) . Key variables include:

- Temperature : Higher temperatures (80–100°C) improve cyclization efficiency but may promote side reactions.

- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate ring closure.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution during chloromethylation.

Yield optimization requires balancing these factors via factorial experimental design .

Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Look for C=N (1650–1600 cm⁻¹) and C-O-C (1260–1240 cm⁻¹) stretches characteristic of oxazole rings. The C-Cl bond in the chloromethyl group appears at ~750 cm⁻¹ .

- NMR : In H NMR, the cyclobutyl protons show complex splitting (δ 2.0–3.0 ppm), while the chloromethyl group resonates as a singlet at δ 4.5–5.0 ppm. C NMR confirms the oxazole carbons at δ 150–160 ppm .

- Mass Spectrometry (MS) : The molecular ion peak (M⁺) should match the molecular weight (e.g., C₈H₉ClN₂O: 200.64 g/mol). Fragmentation patterns include loss of Cl (M–35) and cyclobutyl cleavage .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of volatile chlorinated intermediates.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).

- Storage : Store in airtight containers at –20°C, away from moisture and strong bases to prevent hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereoelectronic properties of this compound?

- Methodological Answer : Single-crystal X-ray diffraction provides bond lengths and angles critical for understanding reactivity. For example:

- The chloromethyl group’s C-Cl bond length (~1.79 Å) indicates its susceptibility to nucleophilic substitution.

- Cyclobutyl ring puckering (dihedral angles ~25°) influences steric interactions in cross-coupling reactions.

Data refinement software (e.g., SHELX) and high-resolution detectors (CCD or CMOS) are essential for accuracy .

Q. What computational methods predict the regioselectivity of nucleophilic substitutions at the chloromethyl group?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states. For example, B3LYP/6-31G(d) optimizes geometries and calculates activation energies for SN2 vs. SN1 pathways.

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., chloromethyl carbon) to predict nucleophilic attack sites.

- Solvent Effects : Incorporate PCM models to simulate polar aprotic solvents (e.g., DMSO), which stabilize ionic intermediates .

Q. How can contradictory data on reaction yields in literature be systematically addressed?

- Methodological Answer :

- Reproducibility Checks : Replicate reported conditions while controlling variables (e.g., purity of PCl₅, moisture levels).

- Advanced Analytics : Use HPLC-MS to quantify byproducts and identify competing pathways (e.g., over-chlorination).

- Design of Experiments (DoE) : Apply Taguchi or response surface methods to isolate critical factors (e.g., temperature vs. reagent stoichiometry) .

Q. What strategies optimize the synthesis of derivatives via cross-coupling reactions at the chloromethyl site?

- Methodological Answer :

- Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings with aryl boronic acids.

- Ligand Effects : Bulky ligands (e.g., SPhos) improve selectivity for mono-substitution over di-arylation.

- In Situ Monitoring : Use F NMR (if fluorinated reagents are used) or inline IR to track reaction progress and minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.